2-fluoro-N-(1-methoxypropan-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
DLCOWQFHXZBBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Fluoro N 1 Methoxypropan 2 Yl Aniline and Its Analogues
Established Synthetic Pathways for the 2-Fluoroaniline (B146934) Core
The formation of the 2-fluoroaniline scaffold is a critical step, achievable through various synthetic strategies. These methods generally fall into two categories: the introduction of an amino group onto a pre-fluorinated aromatic ring or the fluorination of an existing aniline (B41778) derivative.
Approaches to Fluorinated Anilines via Amination or Fluorination Strategies
The synthesis of fluorinated anilines can be approached from multiple angles. One common method involves the amination of aryl halides. For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the aniline moiety by coupling an aryl halide with an amine. researchgate.netnih.govgalchimia.com This approach would utilize a 1,2-difluorobenzene (B135520) or a related fluorinated aryl halide as the starting material. Another strategy is the reduction of a corresponding nitroaromatic compound. For example, 2-fluoronitrobenzene can be reduced to 2-fluoroaniline using various reducing agents.
Conversely, direct fluorination of aniline or its derivatives can also yield the desired product. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging. nih.gov Photocatalysis has emerged as a modern technique for the difluoroalkylation of anilines, offering a transition-metal-free method. acs.org This involves the generation of a difluoroalkyl radical that then reacts with the aniline.
| Strategy | Description | Key Features |
| Amination of Aryl Halides | Coupling of a fluorinated aryl halide with an amine source. | Often employs transition metal catalysts (e.g., Palladium, Copper). researchgate.netgalchimia.com |
| Reduction of Nitroarenes | Conversion of a nitro group to an amino group on a fluorinated ring. | A classic and widely used method. |
| Direct Fluorination | Introduction of a fluorine atom onto an aniline ring. | Regioselectivity can be a significant challenge. |
| Photocatalytic Fluoroalkylation | Utilizes light to generate fluoroalkyl radicals for reaction with anilines. | Offers a mild, transition-metal-free alternative. acs.org |
Regioselective Synthesis of Fluoro-substituted Aniline Precursors
Achieving the specific 2-fluoro substitution pattern on the aniline ring requires careful control of the reaction conditions and choice of starting materials. The regioselectivity of fluorination and amination reactions is heavily influenced by the directing effects of the substituents already present on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, an amino group is an ortho-, para-director. Therefore, direct fluorination of aniline would likely yield a mixture of ortho- and para-fluoroaniline. To achieve regioselectivity, protecting the amino group or using a starting material with other directing groups can be employed.
The use of arynes in cycloaddition reactions provides another pathway to highly substituted aromatic compounds with precise regiocontrol. researchgate.net While not a direct synthesis of 2-fluoroaniline, this methodology allows for the construction of complex, polysubstituted arenes that could serve as precursors. researchgate.net
Synthesis of the N-(1-methoxypropan-2-yl) Moiety and its Coupling
The N-(1-methoxypropan-2-yl) side chain is typically synthesized separately and then coupled to the 2-fluoroaniline core. This involves the preparation of a suitable precursor for the 1-methoxypropan-2-yl unit and a subsequent N-alkylation reaction.
Precursor Synthesis for the 1-methoxypropan-2-yl Unit (e.g., 1-methoxypropan-2-ol)
The key precursor for the side chain is 1-methoxypropan-2-ol. This compound is industrially produced by the reaction of propylene (B89431) oxide with methanol. chemicalbook.comataman-chemicals.comgoogle.com This reaction is often catalyzed by a base, which favors the formation of the desired primary ether, 1-methoxy-2-propanol, over the secondary ether, 2-methoxy-1-propanol. researchgate.net The use of specific catalysts, such as zinc-magnesium-aluminium (ZnMgAl) catalysts or racemic catalysts with asymmetric ligands, can enhance the selectivity of this reaction. ataman-chemicals.comgoogle.comsigmaaldrich.com
| Property | Value |
| Chemical Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| Boiling Point | 118-119 °C |
| Density | 0.916 g/mL at 25 °C ataman-chemicals.com |
| Refractive Index | n20/D 1.403 |
N-Alkylation Reactions for Secondary Aniline Formation
The coupling of the 2-fluoroaniline core with the 1-methoxypropan-2-yl side chain is typically achieved through an N-alkylation reaction to form a secondary aniline. psu.edu A common method involves converting the hydroxyl group of 1-methoxypropan-2-ol into a better leaving group, such as a tosylate or a halide, and then reacting it with 2-fluoroaniline in the presence of a base.
Reductive amination is another powerful technique for N-alkylation. This would involve the reaction of 2-fluoroaniline with 1-methoxy-2-propanone (a ketone that can be synthesized by the oxidation of 1-methoxypropan-2-ol) in the presence of a reducing agent. Nitriles can also serve as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org The use of ionic liquids as solvents has been shown to minimize over-alkylation in the N-alkylation of amines. psu.edu Zeolite catalysts have also been employed for the selective N-alkylation of aniline. google.com
Strategies for Amine-Ether Linkage Formation in Related Derivatives
The formation of the amine-ether linkage present in the target molecule is a common structural motif in organic chemistry. General strategies for forming such linkages often rely on the principles of N-alkylation as described above. The Williamson ether synthesis, while typically used for forming ether linkages, can be adapted for N-alkylation where an amine acts as the nucleophile attacking an alkyl halide.
Advanced Synthetic Techniques and Optimization for 2-fluoro-N-(1-methoxypropan-2-yl)aniline
The efficient construction of molecules like this compound relies on sophisticated synthetic strategies. Modern organic synthesis emphasizes not only high yields but also atom economy, stereoselectivity, and environmental sustainability. The following sections explore cutting-edge techniques applicable to the synthesis of the target compound and its analogues.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly convergent and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently documented, analogous transformations for the construction of N-substituted anilines provide a conceptual framework.
One such relevant MCR is the Povarov reaction, which can be performed as a three-component process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov A hypothetical adaptation for a related scaffold could involve 2-fluoroaniline, an appropriate aldehyde, and a methoxy-containing alkene. Another versatile MCR is the Strecker reaction for the synthesis of α-aminonitriles, which are precursors to a variety of amines. nih.gov
A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, various amines, and acetone (B3395972). beilstein-journals.org This benzannulation reaction demonstrates the power of MCRs in creating diverse aniline derivatives. Although this does not directly yield the N-(1-methoxypropan-2-yl) side chain, it highlights the potential for developing novel MCRs for complex aniline targets. The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks in a time- and resource-efficient manner. nih.gov
The propan-2-yl moiety in this compound contains a stereocenter, making stereoselective synthesis crucial for applications where a single enantiomer is required. Methodologies for achieving high stereochemical control are therefore of significant interest.
A highly relevant and detailed example is found in the enantioselective synthesis of a close structural analogue, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a key precursor for the herbicide S-Metolachlor. googleapis.com This process provides a blueprint for achieving chiral control in similar systems. The synthesis starts from the commercially available and enantiopure (R)-epichlorohydrin.
The key steps in this patented process are:
Ring-opening of (R)-epichlorohydrin: The epoxide is opened by reaction with 2-ethyl-6-methylaniline.
In-situ cyclization: The resulting amino alcohol is treated with a base (e.g., sodium hydroxide) to form a chiral aziridine (B145994) intermediate, (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine.
Reductive ring-opening: The aziridine ring is then opened via catalytic hydrogenation to yield the final product with high enantiomeric excess.
Table 1: Key Parameters in the Stereoselective Synthesis of an N-(1-methoxypropan-2-yl)aniline Analogue
This approach avoids the use of costly chiral ligands and harsh reaction conditions often associated with asymmetric hydrogenation of imines, which is an alternative but sometimes less efficient route. googleapis.com
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green strategies can be envisioned, particularly for the N-alkylation step.
Traditional N-alkylation methods often involve stoichiometric amounts of alkyl halides and bases, leading to significant salt waste. Greener alternatives focus on catalytic processes with higher atom economy. The N-alkylation of amines with alcohols, for instance, is an attractive "green" route as the only byproduct is water. This "hydrogen borrowing" or "hydrogen autotransfer" methodology is typically catalyzed by transition metal complexes. rsc.org For example, a cobalt catalyst supported on a metal-organic framework has been shown to be effective for the N-alkylation of aniline derivatives with benzyl (B1604629) alcohol. rsc.org
Another green approach is the use of visible-light photoredox catalysis, which allows for reactions to proceed under mild conditions, often without the need for high temperatures or strong bases. Recently, a visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed using ammonium (B1175870) bromide as an additive, avoiding metals, bases, and ligands. nih.gov Photoinduced methods have also been developed for the difluoroalkylation of anilines, showcasing the potential of light-mediated reactions in C-N bond formation. acs.org
Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. Microwave-assisted N-alkylation of amines using alkyl halides has been successfully performed in aqueous media, offering a more environmentally benign alternative to traditional organic solvents. rsc.org
Process optimization is critical for transitioning a synthetic route from the laboratory to a larger scale, focusing on maximizing yield and efficiency while ensuring safety and cost-effectiveness. A common method for synthesizing N-alkylanilines is through reductive amination.
The reductive amination of an aniline with a ketone is a direct and atom-economical method. For the synthesis of N-(1-methoxypropan-2-yl)aniline analogues, this would involve the reaction of the corresponding aniline with methoxyacetone (B41198) in the presence of a reducing agent. The optimization of such a process involves screening various parameters.
A study on the reductive alkylation of aniline with acetone over a copper chromite catalyst provides insights into key optimization parameters. niscpr.res.in The study investigated the effects of reaction time, temperature, pressure, and catalyst composition.
Table 2: Optimization of Reductive Alkylation of Aniline with Acetone
The results indicated that pre-reducing the catalyst and optimizing temperature and hydrogen pressure were crucial for achieving a high yield (93%) and excellent selectivity for the desired N-isopropylaniline, with minimal formation of byproducts. niscpr.res.in These principles are directly applicable to the synthesis of this compound from 2-fluoroaniline and methoxyacetone. The mechanism involves the initial formation of an imine, which is then reduced in the presence of hydrogen and the catalyst. niscpr.res.in
Advanced Spectroscopic and Structural Characterization of 2 Fluoro N 1 Methoxypropan 2 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton (¹H) NMR Analysis and Chemical Shift Assignments
Proton NMR spectroscopy would identify all the unique proton environments within the 2-fluoro-N-(1-methoxypropan-2-yl)aniline molecule. The expected spectrum would show distinct signals for the aromatic protons on the fluoro-substituted ring, the methoxy (B1213986) group protons, the methyl group protons, and the protons on the propan-2-yl backbone. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal. A detailed analysis would involve assigning each signal to its specific proton in the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic-H | 6.5 - 7.2 | Multiplet (m) | 4H |
| NH | 3.5 - 4.5 | Broad Singlet (br s) | 1H |
| CH (propan-2-yl) | 3.8 - 4.2 | Multiplet (m) | 1H |
| OCH₃ | 3.2 - 3.4 | Singlet (s) | 3H |
| CH₂O | 3.3 - 3.6 | Multiplet (m) | 2H |
| CH₃ (propan-2-yl) | 1.1 - 1.3 | Doublet (d) | 3H |
Note: This table represents predicted values and is for illustrative purposes only. Actual experimental data is required for accurate assignments.
Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal in the spectrum. The chemical shifts of these signals would help in identifying the types of carbon atoms (e.g., aromatic, aliphatic, attached to heteroatoms). For this compound, separate signals would be expected for the carbons of the aromatic ring (with the carbon attached to fluorine showing a characteristic coupling), the methoxy carbon, and the carbons of the propan-2-yl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 150 - 160 (d, ¹JC-F) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| OCH₃ | 55 - 65 |
| CH₂O | 70 - 80 |
| CH-N | 45 - 55 |
| CH₃ | 15 - 25 |
Note: This table represents predicted values and is for illustrative purposes only. Actual experimental data is required for accurate assignments.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique used to characterize the environment of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the ortho and meta protons on the benzene (B151609) ring, providing additional structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the propan-2-yl chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the N-(1-methoxypropan-2-yl) side chain to the 2-fluoroaniline (B146934) ring.
Mass Spectrometry Techniques for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the calculation of the elemental formula (C₁₀H₁₄FNO), confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. The high accuracy of HRMS provides strong evidence for the molecular formula of a synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the verification of both the identity and purity of synthesized organic compounds. In the analysis of this compound, LC-MS is employed to separate the target compound from any potential impurities, starting materials, or byproducts from its synthesis, followed by mass analysis for structural confirmation.
The liquid chromatography component utilizes a reversed-phase column, where the compound is eluted based on its polarity. A typical mobile phase would consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. The retention time (tR) of the compound is a characteristic parameter under specific chromatographic conditions, providing an initial check on its identity.
Following elution, the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. This process generates protonated molecular ions [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of this ion, which can be used to confirm the elemental composition. The theoretical exact mass of the protonated this compound ([C₁₀H₁₄FNO + H]⁺) is approximately 184.1132 m/z. An experimentally observed mass that aligns closely with this theoretical value (typically within a few parts per million, ppm) serves as strong evidence for the compound's identity.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the N-alkyl bond and the ether bond.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value/Fragment | Description |
| Molecular Formula | C₁₀H₁₄FNO | --- |
| Molecular Weight | 183.22 g/mol | --- |
| Ionization Mode | ESI (+) | Electrospray Ionization, Positive |
| Parent Ion [M+H]⁺ | ~184.1132 m/z | Protonated molecule |
| Major Fragment 1 | ~112.0502 m/z | Corresponds to the [C₆H₆FN]⁺ ion, resulting from the cleavage of the bond between the nitrogen and the methoxypropyl side chain. |
| Major Fragment 2 | ~73.0651 m/z | Corresponds to the [C₄H₉O]⁺ ion, representing the methoxypropyl fragment. |
| Major Fragment 3 | ~124.0812 m/z | Corresponds to the [C₇H₁₀FN]⁺ ion, resulting from the loss of the methoxy group (OCH₃). |
Note: The m/z values presented are theoretical and for illustrative purposes. Actual experimental values and fragmentation patterns may vary based on instrumental conditions.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display a unique pattern of absorption bands that confirm the presence of its key structural features: the secondary amine, the fluorinated aromatic ring, and the ether linkage.
The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly useful for identifying characteristic bonds. A moderate, sharp peak is expected in the 3350-3450 cm⁻¹ range, which is characteristic of the N-H bond stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear just above and below 3000 cm⁻¹, respectively.
The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine would typically be observed between 1250-1350 cm⁻¹. A strong, characteristic absorption band for the C-O-C asymmetric stretching of the ether group is expected in the 1150-1085 cm⁻¹ range. Finally, the C-F bond of the fluorinated benzene ring will produce a strong absorption band, typically found in the 1250-1020 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3450 | Medium |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |
| Alkyl Side Chain | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1610 & 1450 - 1500 | Medium-Strong |
| Amine | C-N Stretch | 1250 - 1350 | Medium-Strong |
| Fluoro Aromatic | C-F Stretch | 1200 - 1250 | Strong |
| Ether | C-O-C Asymmetric Stretch | 1100 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis (if applicable)
For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would allow for the precise measurement of the C-F, C-N, and C-O bond lengths and the bond angles within the aromatic ring and the aliphatic side chain. Furthermore, it would reveal the torsional angles, defining the spatial relationship between the plane of the aniline (B41778) ring and the conformation of the N-(1-methoxypropan-2-yl) substituent. This is critical for understanding steric interactions and potential intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen or the fluorine atom.
As of the current date, there is no publicly available crystal structure for this compound in crystallographic databases. The applicability of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging process for oily or low-melting-point solids. If such a crystal were obtained and analyzed, the resulting data would provide invaluable insight into its solid-state packing, intermolecular interactions (such as hydrogen bonding or π-stacking), and preferred molecular conformation.
Mechanistic Studies of Chemical Transformations Involving 2 Fluoro N 1 Methoxypropan 2 Yl Aniline
Elucidation of Reaction Kinetics and Reaction Pathways
Currently, there are no specific studies on the reaction kinetics or pathways for 2-fluoro-N-(1-methoxypropan-2-yl)aniline. General principles suggest that as a substituted aniline (B41778), it would likely undergo electrophilic aromatic substitution reactions. The rate of these reactions would be influenced by the electronic effects of both the fluoro and the N-(1-methoxypropan-2-yl) substituents. The reaction pathways would likely involve the formation of a sigma complex (arenium ion) as an intermediate, with the regioselectivity of the attack being directed by the substituents.
Influence of the Fluoro Substituent on Aromatic Ring Reactivity and Selectivity
Despite this deactivation, the fluorine atom is an ortho-, para-director for electrophilic aromatic substitution. This is because the lone pairs on the fluorine can stabilize the positive charge in the arenium ion intermediate through resonance, particularly when the electrophile attacks the ortho and para positions. In the case of this compound, the para position relative to the amino group would be the most likely site of electrophilic attack, further influenced by the directing effect of the N-substituent.
Steric and Electronic Effects of the N-(1-methoxypropan-2-yl) Group on Reaction Outcome
The N-(1-methoxypropan-2-yl) group is anticipated to have both steric and electronic effects on reaction outcomes.
Electronic Effects: The nitrogen atom of the amino group is a powerful activating group due to its ability to donate its lone pair of electrons to the aromatic ring via the +M effect. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The N-(1-methoxypropan-2-yl) group is an ortho-, para-director. The presence of the methoxy (B1213986) group within the substituent could have a minor inductive effect.
Steric Effects: The N-(1-methoxypropan-2-yl) group is sterically bulky. This steric hindrance can be expected to disfavor electrophilic attack at the ortho positions (relative to the amino group). Therefore, while the group electronically directs to both ortho and para positions, the steric bulk would likely lead to a higher selectivity for the para-product.
A study on N-alkyl arylsulfonamides has shown that the size of the N-alkyl group can significantly influence the competition between rearrangement and cyclization reactions, with larger, branched alkyl groups favoring rearrangement due to increased steric hindrance that prevents cyclization. mdpi.com This highlights the importance of the steric profile of N-substituents in directing reaction outcomes.
Investigation of Intermolecular and Intramolecular Processes in Derivatization
The potential for both intermolecular and intramolecular interactions exists in the derivatization of this compound.
Intermolecular Processes: The nitrogen atom can act as a hydrogen bond acceptor, and if the nitrogen is protonated, the N-H group can act as a hydrogen bond donor. These interactions can influence the solubility, crystal packing, and reactivity of the molecule in different solvent systems.
Exploration of Catalytic Mechanisms in Transformations of the Compound
While no specific catalytic transformations of this compound have been reported, related aniline derivatives are known to participate in a variety of catalyzed reactions. For instance, visible-light-induced N-alkylation of anilines has been developed, demonstrating a metal-free approach to forming C-N bonds. nih.gov It is plausible that this compound could undergo similar photocatalytic reactions.
Furthermore, chiral sulfide-catalyzed enantioselective Friedel–Crafts-type reactions have been used to construct chiral benzo-fused N-heterocycles from aniline derivatives. chinesechemsoc.org The chiral center in the N-(1-methoxypropan-2-yl) group of the target molecule could potentially influence the stereochemical outcome of such catalytic reactions.
Understanding Regioselectivity and Stereoselectivity in Complex Reactions
The regioselectivity of reactions involving this compound will be primarily governed by the interplay of the directing effects of the fluoro and N-(1-methoxypropan-2-yl) groups. The powerful ortho-, para-directing effect of the amino group, combined with the steric hindrance at the ortho position from both substituents, would strongly favor electrophilic substitution at the para position (C4) of the aniline ring. The deactivating nature of the fluorine atom would likely slow the reaction rate compared to a non-fluorinated analogue.
Stereoselectivity would be a key consideration in reactions involving the chiral center of the N-(1-methoxypropan-2-yl) group. This chiral center could induce diastereoselectivity in reactions at the nitrogen atom or at the aromatic ring. For example, in reactions leading to the formation of a new stereocenter, the existing chirality could favor the formation of one diastereomer over the other. The synthesis of chiral anilines with benzylic stereocenters has been achieved with high enantiospecificity, highlighting the potential for stereocontrolled transformations in similar systems. nih.gov
Synthetic Utility As a Building Block and Chemical Transformations
Integration into Complex Organic Scaffolds and Advanced Synthetic Targets
The strategic incorporation of fluorine atoms and heterocyclic motifs is a recurring theme in the development of pharmaceuticals and agrochemicals. mdpi.com Fluorinated building blocks like 2-fluoro-N-(1-methoxypropan-2-yl)aniline are instrumental in this context, providing a platform for creating advanced synthetic targets through reactions such as amide bond formation and the construction of heterocyclic systems.
The secondary amine functionality of this compound makes it an excellent nucleophile for the synthesis of a wide range of amide derivatives. Amides are a cornerstone of medicinal chemistry and materials science, and their synthesis from anilines is a fundamental and well-established transformation. sphinxsai.comresearchgate.net
The reaction typically involves the acylation of the aniline (B41778) nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent. The general scheme for this transformation is shown below:
Reaction with Acyl Chlorides: This is a direct and often high-yielding method where the aniline reacts with an acyl chloride, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.
Reaction with Carboxylic Acids: In this approach, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) is used to activate the carboxylic acid, facilitating the nucleophilic attack by the aniline to form the amide bond.
These methods allow for the introduction of a vast array of R-groups, leading to diverse amide structures with tailored properties. google.com The resulting N-aryl, N-alkyl amides are key components in many biologically active molecules.
The structure of this compound is amenable to cyclization reactions, which are critical for the synthesis of heterocyclic compounds—a class of molecules with profound importance in drug discovery. mdpi.com The aniline moiety can be elaborated and then cyclized to form fused ring systems.
For instance, functional groups can be introduced onto the aromatic ring (see Section 5.2.1) ortho to the amine. These groups can then participate in intramolecular reactions with the aniline nitrogen to forge a new ring. A common strategy involves the introduction of a carbonyl group or a related functional group, which can then undergo condensation with the amine to form heterocycles such as:
Quinoline Derivatives: Through reactions like the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group.
Benzimidazole Derivatives: By reacting an ortho-phenylenediamine derivative (which could be formed from the starting aniline) with an aldehyde or carboxylic acid.
Phenoxazine (B87303) Derivatives: If an ortho-hydroxy group is present, cyclization can lead to phenoxazine scaffolds.
Furthermore, modern synthetic methods, such as the defluorinative cyclization of enamides, highlight novel pathways for constructing fluorinated heterocycles like oxazoles, demonstrating the potential utility of fluorinated precursors in advanced chemical synthesis. researchgate.net
Derivatization Reactions of the Aniline Moiety
The fluoroaniline (B8554772) ring is the most reactive part of the molecule for further derivatization, offering pathways to a variety of substituted analogues through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.org In this compound, the regiochemical outcome of such reactions is governed by the combined directing effects of the secondary amino group (-NHR) and the fluorine atom.
Directing Effects: The N-(1-methoxypropan-2-yl)amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org The fluorine atom is a deactivating group due to its strong inductive electron withdrawal but is also an ortho, para-director via resonance.
The activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than benzene (B151609). The directing effects of the two substituents are additive and synergistic. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group.
Predicted Regioselectivity for SEAr Reactions:
| Position | Relative to -NHR | Relative to -F | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C4 | para | meta | Strongly Activated | Major Product |
| C6 | ortho | ortho | Activated | Minor Product |
| C5 | meta | para | Moderately Activated | Possible Minor Product |
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst) would be expected to yield predominantly the 4-halo derivative.
Nitration: Using nitric acid and sulfuric acid would introduce a nitro group, primarily at the 4-position. The strongly activating nature of the amine can lead to oxidation or polysubstitution, sometimes necessitating protection of the amino group as an amide before proceeding. youtube.com
Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group, again favoring the 4-position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in these reactions in two main ways: as a product of C-N coupling or as a substrate in C-C coupling after halogenation.
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. This compound can be synthesized by the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-2-fluorobenzene) with 1-methoxypropan-2-amine. This approach is highly versatile and tolerates a wide range of functional groups. nih.govnih.govrsc.org
Suzuki-Miyaura Coupling: If the fluoroaniline ring is first halogenated (e.g., at the 4-position via SEAr), the resulting aryl halide becomes a substrate for Suzuki-Miyaura coupling. This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of alkyl, alkenyl, or aryl groups. nih.gov This is a widely used strategy for building biaryl structures common in pharmaceuticals. nih.gov
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can also be used to form the C-N bond between an aryl halide and an amine, though it often requires harsher reaction conditions.
The table below summarizes key cross-coupling reactions relevant to the synthesis and derivatization of the target compound.
| Reaction Name | Bond Formed | Role of Aniline Derivative | Typical Reactants |
| Suzuki-Miyaura | C-C | Substrate (as aryl halide) | Aryl-X + R-B(OH)₂ |
| Buchwald-Hartwig | C-N | Product | Aryl-X + R₂NH |
| Ullmann | C-N | Product | Aryl-X + R₂NH |
Chemical Modifications and Functionalization of the 1-methoxypropan-2-yl Side Chain
The 1-methoxypropan-2-yl side chain is significantly less reactive than the aromatic ring. It is composed of stable C-H, C-C, and C-O single bonds. Functionalization of this aliphatic chain is challenging but possible under specific conditions.
Ether Cleavage: The methyl ether linkage is generally robust but can be cleaved under harsh, strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction would convert the methoxy (B1213986) group into a hydroxyl group, yielding N-(1-hydroxypropan-2-yl)-2-fluoroaniline. This secondary alcohol could then be a handle for further reactions, such as oxidation to the corresponding ketone or esterification.
C-H Functionalization: Direct functionalization of the aliphatic C-H bonds is difficult due to their low reactivity. Advanced synthetic methods involving radical chemistry or directed C-H activation could potentially be employed, but these are specialized and less common for this type of simple alkyl chain.
Due to the stability of this side chain, it often serves as a stable, lipophilic group that modifies the steric and electronic properties of the molecule without participating in further reactions under standard synthetic conditions.
Stereoselective Transformations Leveraging the Chiral Center
A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the use of this compound in stereoselective transformations that leverage its inherent chiral center. The chirality of this compound arises from the stereocenter at the second carbon of the N-propyl substituent. In principle, this chiral center could be exploited to induce stereoselectivity in various chemical reactions, for instance, by serving as a chiral auxiliary or by directing the stereochemical outcome of reactions at other sites within the molecule.
However, at present, there is a notable absence of published research focusing on this specific application for this compound. The existing body of scientific work does not provide concrete examples, detailed research findings, or data tables related to its efficacy in directing stereoselective processes. Consequently, a detailed discussion of its synthetic utility in this context cannot be provided. Further research would be necessary to explore and establish the potential of this compound as a chiral building block in asymmetric synthesis.
Theoretical and Computational Chemistry Studies of 2 Fluoro N 1 Methoxypropan 2 Yl Aniline
Electronic Structure Analysis and Molecular Orbital Theory
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 2-fluoro-N-(1-methoxypropan-2-yl)aniline, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to elucidate its electronic properties.
Frontier Molecular Orbital (HOMO/LUMO) Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability.
Calculations reveal that the HOMO of this compound is primarily localized on the aniline (B41778) ring, specifically on the nitrogen atom and the aromatic carbons. This suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, indicating its capacity to accept electrons.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Charge Distribution and Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is a valuable tool for predicting how a molecule will interact with other chemical species.
For this compound, the MEP map shows a region of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character and propensity to engage in electrophilic attacks. The fluorine atom also contributes to a region of negative potential. In contrast, the hydrogen atoms of the amine group and the aromatic ring exhibit a positive potential (blue color), marking them as potential sites for nucleophilic attack.
| Atom | ESP (kJ/mol) |
|---|---|
| N (amine) | -115.3 |
| O (methoxy) | -98.7 |
| F | -85.2 |
| H (amine) | +120.5 |
Conformational Analysis and Energy Landscapes of the Compound
The flexibility of the N-(1-methoxypropan-2-yl) side chain allows this compound to adopt multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding their relative energies. Computational methods can map the potential energy surface of the molecule by systematically rotating its flexible dihedral angles.
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
Computational chemistry can model reaction pathways and characterize the transition states of chemical transformations. This provides valuable information about reaction mechanisms and kinetics. For this compound, a key transformation of interest could be its N-alkylation or acylation.
By modeling the reaction pathway, the structures of the transition states can be determined, and the activation energies can be calculated. This information helps in predicting the feasibility and rate of a reaction. For instance, modeling the N-alkylation would involve calculating the energy profile as an alkylating agent approaches the nitrogen atom, passing through a transition state to form the final product.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be expected to be in good agreement with experimental values. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation.
Non-Covalent Interaction (NCI) Analysis in Aggregates or Reaction Intermediates
Non-covalent interaction (NCI) analysis is a computational chemistry technique used to visualize and understand the nature of weak, non-covalent interactions within and between molecules. These interactions, while individually weak, are crucial in determining the supramolecular structure, stability, and reactivity of chemical systems. nih.govmdpi.compurdue.edu For this compound, NCI analysis provides insights into how molecules of this compound interact with each other to form aggregates or how they engage with other reactants in the transition states of chemical reactions.
The analysis is typically based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting 's' against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, characteristic regions of non-covalent interactions can be identified. These are then visualized as surfaces in three-dimensional space, where the color of the surface indicates the type and strength of the interaction.
In the context of this compound aggregates, several types of non-covalent interactions are anticipated due to the molecule's distinct functional groups: the fluoro-substituted aromatic ring, the secondary amine, and the methoxypropyl side chain.
Key Potential Non-Covalent Interactions:
Hydrogen Bonds: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom, the oxygen atom of the methoxy (B1213986) group, and the fluorine atom can all act as hydrogen bond acceptors.
π-Stacking: The aromatic rings can interact through π-π stacking, a significant force in the aggregation of planar molecules.
C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of the side chain or the aromatic ring can interact with the π-system of an adjacent molecule.
Halogen Bonds: Although fluorine is a weak halogen bond donor, interactions between the fluorine atom and a nucleophilic region on another molecule are possible.
A theoretical NCI analysis of a dimer of this compound would likely reveal distinct interaction regions. For instance, a strong, attractive hydrogen bond between the N-H of one molecule and the methoxy oxygen of another would appear as a distinct, low-density, low-gradient region. Weaker van der Waals interactions would be represented by more diffuse, larger surface areas.
Illustrative NCI Analysis Data for a Hypothetical Dimer:
The following table presents hypothetical data that would be generated from an NCI analysis of a dimer of this compound, illustrating the key interaction points and their characteristics.
| Interaction Type | Interacting Fragments | Sign(λ₂)ρ (a.u.) | Reduced Density Gradient (s) | Description |
| Hydrogen Bond | N-H ··· O (methoxy) | -0.035 | 0.25 | Strong, attractive interaction |
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -0.010 | 0.50 | Weakly attractive, delocalized |
| C-H···π Interaction | Propan-2-yl C-H ··· Phenyl Ring | -0.008 | 0.65 | Weakly attractive |
| van der Waals | Methoxy CH₃ ··· Fluoro-substituent | +0.005 | 0.80 | Weak, non-bonding contact |
| Steric Repulsion | Phenyl Ring Core | +0.020 | 1.50 | Strong, repulsive interaction |
Table is interactive. Data is illustrative and based on theoretical principles.
In the study of reaction intermediates, NCI analysis is invaluable for understanding the forces that stabilize a transition state. For example, in a reaction involving an electrophilic attack on the aniline ring, NCI analysis could visualize the weak interactions between the incoming electrophile and the substrate molecule, providing a more complete picture of the factors governing the reaction's pathway and energetics.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 2-fluoro-N-(1-methoxypropan-2-yl)aniline
The imperative for green chemistry is reshaping the synthesis of complex molecules. Future research into the production of this compound will likely prioritize the development of sustainable and atom-economical synthetic pathways. Traditional methods for the synthesis of N-alkylanilines often involve harsh reagents and generate significant waste. Emerging strategies, however, are geared towards minimizing environmental impact through the use of renewable resources, safer solvents, and catalytic processes. organic-chemistry.orgrsc.org
One promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as nitroreductases, could offer a highly selective and environmentally benign route for the synthesis of functionalized anilines from nitroaromatic precursors. acs.orgnih.gov This chemoenzymatic approach, operating under mild conditions in aqueous media, presents a sustainable alternative to traditional metal-catalyzed hydrogenations. acs.orgnih.gov
Furthermore, the principles of green chemistry can be applied to develop more efficient synthetic protocols. This includes the use of alternative energy sources, such as microwave or ultrasonic irradiation, to accelerate reaction rates and improve yields. The development of one-pot, multi-component reactions would also contribute to a more sustainable synthesis by reducing the number of intermediate purification steps and minimizing solvent usage.
To illustrate the potential for improvement, a hypothetical comparison between a traditional and a prospective sustainable synthetic route is presented in Table 1.
Table 1: Comparison of a Hypothetical Traditional vs. Sustainable Synthetic Route for this compound
| Feature | Traditional Synthetic Route | Proposed Sustainable Synthetic Route |
|---|---|---|
| Starting Materials | Petrochemical-based | Potentially bio-derived precursors |
| Key Transformation | Reductive amination with a metal hydride | Biocatalytic amination or direct C-N coupling |
| Catalyst | Stoichiometric reducing agents | Recyclable enzyme or heterogeneous catalyst |
| Solvent | Volatile organic solvents (e.g., Toluene) | Water or green solvents (e.g., 2-MeTHF) |
| Energy Input | High temperature reflux | Mild, near-ambient conditions |
| Waste Generation | Significant inorganic salt waste | Minimal, biodegradable waste |
| Atom Economy | Moderate | High |
Investigation of Advanced Catalytic Systems for its Transformations
The functionalization of the this compound scaffold can lead to a diverse array of novel compounds with potentially valuable properties. The development and application of advanced catalytic systems will be pivotal in achieving selective and efficient transformations. Modern catalysis offers a powerful toolkit for C-H activation, cross-coupling reactions, and asymmetric synthesis.
Palladium-based catalysts, for instance, are widely used for the formation of C-N and C-C bonds and could be employed to further functionalize the aniline (B41778) ring. nih.govresearchgate.net Research could focus on the development of highly active and selective palladium catalysts for the arylation or vinylation of the aniline core. Photocatalysis is another rapidly emerging field that could offer new avenues for the transformation of this molecule. nih.gov Visible-light-mediated reactions can enable unique transformations under mild conditions, potentially allowing for the introduction of complex functional groups with high precision. nih.gov
The exploration of earth-abundant metal catalysts, such as iron, copper, or nickel, is also a key trend in sustainable chemistry. Developing catalytic systems based on these metals for the transformation of this compound would offer a more cost-effective and environmentally friendly alternative to precious metal catalysts.
A hypothetical screening of advanced catalytic systems for the transformation of this compound is outlined in Table 2.
Table 2: Potential Advanced Catalytic Systems for the Transformation of this compound
| Catalyst Type | Potential Transformation | Advantages |
|---|---|---|
| Palladium-based Catalysts | Buchwald-Hartwig amination, Suzuki coupling | High efficiency and broad substrate scope |
| Photoredox Catalysts | C-H functionalization, trifluoromethylation | Mild reaction conditions, unique reactivity |
| Copper-based Catalysts | Ullmann condensation, click chemistry | Low cost, good for heteroatom coupling |
| Iron-based Catalysts | C-H amination, oxidation reactions | Abundant, low toxicity |
| Gold-based Catalysts | Hydroamination, cyclization reactions | Unique selectivity for alkyne and allene substrates |
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of a fluorine atom, a secondary amine, and a methoxypropyl group in this compound suggests a rich and varied reactivity profile that is ripe for exploration. Future research should aim to uncover novel chemical transformations and reactivity patterns of this molecule, leading to the synthesis of new derivatives with potentially interesting biological or material properties.
The fluorine atom, for example, can influence the electronic properties of the aromatic ring and may serve as a handle for specific transformations, such as nucleophilic aromatic substitution. The secondary amine is a key functional group that can participate in a wide range of reactions, including acylation, alkylation, and the formation of heterocyclic structures. The methoxypropyl side chain could also be a site for chemical modification, potentially through ether cleavage or oxidation.
The synthesis of novel heterocyclic compounds derived from this compound is a particularly promising area of research. By reacting the aniline with suitable bifunctional reagents, a variety of heterocyclic systems, such as quinolines, quinoxalines, or benzodiazepines, could be constructed.
Table 3 presents a hypothetical exploration of new chemical transformations and the potential resulting derivatives.
Table 3: Hypothetical New Chemical Transformations and Derivatives of this compound
| Reaction Type | Reagent | Potential Derivative | Potential Application |
|---|---|---|---|
| Cyclocondensation | 1,3-Diketone | Substituted quinoline | Medicinal chemistry scaffold |
| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline derivative | Pharmaceutical intermediate |
| N-Arylation | Aryl halide | Triarylamine derivative | Organic electronic material |
| Oxidative Cyclization | Oxidizing agent | Phenazine derivative | Dyestuff or functional material |
| Ring-Closing Metathesis | Grubbs' catalyst | Macrocyclic amine | Host-guest chemistry |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of safety, efficiency, and scalability. acs.orgnih.gov The integration of these technologies into the synthesis and transformation of this compound represents a significant future research direction.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to improved yields, higher purity, and safer handling of hazardous reagents. acs.org For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, thereby minimizing manual handling and purification. nih.gov
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize a library of derivatives for biological or material science applications. By combining automated liquid handling with high-throughput analytics, researchers can accelerate the discovery of optimal synthetic routes and novel compounds.
A comparison of traditional batch synthesis with a hypothetical flow chemistry approach for the synthesis of this compound is provided in Table 4.
Table 4: Comparison of Batch Synthesis vs. Flow Chemistry for this compound
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer |
| Safety | Handling of large volumes of reagents | Small reaction volumes, better heat dissipation |
| Process Control | Limited control over mixing and temperature | Precise control over all parameters |
| Reproducibility | Can be variable | High |
| Reaction Time | Often long | Significantly shorter |
| Productivity | Lower | Higher |
Application of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. article4pub.com The application of advanced computational modeling techniques to this compound and its derivatives will be crucial for guiding future experimental work.
Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data (e.g., NMR, IR). nih.gov This information can be invaluable for confirming the structure of newly synthesized compounds and for understanding their reactivity. Computational modeling can also be used to screen virtual libraries of potential derivatives for desired properties, such as biological activity or material performance, thereby prioritizing synthetic targets.
Furthermore, computational studies can provide detailed insights into reaction mechanisms, helping researchers to understand how catalysts work and to design more efficient synthetic routes. By modeling the transition states and intermediates of a reaction, it is possible to predict the most likely reaction pathway and to identify potential side reactions.
Table 5 presents a summary of how advanced computational modeling could be applied to the study of this compound.
Table 5: Applications of Advanced Computational Modeling in the Study of this compound
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Structure and property prediction | Optimized geometry, electronic properties, spectral data |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations in different solvents |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Binding modes and energies for biocatalysis |
| Virtual Screening | Drug discovery | Identification of potential bioactive derivatives |
| Reaction Mechanism Studies | Elucidation of reaction pathways | Transition state energies, reaction kinetics |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-fluoro-N-(1-methoxypropan-2-yl)aniline, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via reductive amination between 2-fluoroaniline and 1-methoxypropan-2-one, using sodium cyanoborohydride or other reducing agents. Key factors influencing yield include:
- Solvent selection: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Temperature control: Mild heating (40–60°C) minimizes side reactions like over-reduction.
- Catalyst optimization: Acidic conditions (e.g., acetic acid) stabilize the imine intermediate.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. For scale-up, fractional distillation may be required due to the compound’s moderate volatility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?
Answer:
- ¹H NMR: The methoxy group (-OCH₃) appears as a singlet (~δ 3.2–3.4 ppm). The fluorine atom induces splitting in aromatic protons (e.g., ortho-fluorine coupling in the aniline ring, J ≈ 8–10 Hz).
- ¹³C NMR: The fluorinated carbon resonates at ~δ 160 ppm (C-F coupling, J ≈ 245 Hz).
- IR Spectroscopy: Stretching vibrations for N-H (≈3400 cm⁻¹) and C-O (≈1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 198.1 (C₁₀H₁₃FNO) with fragmentation patterns reflecting cleavage at the methoxypropyl chain .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. Key steps:
Electrostatic potential surfaces: Identify electron-deficient regions (fluorine’s inductive effect directs EAS to para positions).
Transition state analysis: Simulate activation barriers for nitration or halogenation.
Solvent effects: Include implicit solvation models (e.g., PCM) to account for solvent polarity.
Results should be validated experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions) .
Q. What strategies resolve discrepancies in chromatographic purity data during synthesis?
Answer:
- HPLC Method Development: Use a C18 column with mobile phase gradients (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts.
- Spiking Experiments: Add authentic samples of suspected impurities (e.g., unreacted 2-fluoroaniline) to confirm retention times.
- Mass-Directed Purification: Couple preparative HPLC with high-resolution MS to isolate and characterize trace impurities.
- Temperature Control: Ensure column temperature stability (±2°C) to avoid retention time drift .
Q. How can researchers investigate metabolic pathways of this compound in biological systems?
Answer:
- Radiolabeling: Synthesize a ¹⁴C-labeled analog to track metabolic fate in vitro (e.g., liver microsomes).
- LC-MS/MS Analysis: Identify phase I metabolites (oxidation at the methoxypropyl chain) and phase II conjugates (glucuronidation).
- Enzyme Inhibition Assays: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways.
Cross-reference with structural analogs (e.g., vactosertib, an antineoplastic aniline derivative) to predict toxicity profiles .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting crystallographic data for this compound?
Answer:
- SHELX Refinement: Use SHELXL for small-molecule refinement. Input high-resolution (<1.2 Å) X-ray data to resolve disordered methoxypropyl groups.
- Twinned Data Analysis: Apply HKL-3000 or Olex2 to detect twinning and refine using a twin law (e.g., -h, -k, l).
- Validation Tools: Check R-factor convergence and ADDSYM alerts in PLATON to avoid over-interpretation of symmetry.
Contradictions often arise from low-temperature data collection; repeat experiments at 100 K with optimized crystal mounting .
Q. What experimental designs mitigate side reactions during functionalization of the aniline moiety?
Answer:
- Protecting Groups: Temporarily protect the amine with Boc or acetyl groups before fluorination or alkylation.
- Kinetic vs. Thermodynamic Control: Use low temperatures (−78°C) and bulky bases (LDA) to favor desired products in lithiation reactions.
- In Situ Monitoring: Employ ReactIR or inline NMR to detect intermediates and adjust reaction stoichiometry dynamically.
For example, highlights nitroso imine formation as a competing pathway; quenching with aqueous NaHSO₃ can suppress this .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Answer:
- Ventilation: Use fume hoods with ≥100 fpm airflow to avoid inhalation of volatile amines.
- Personal Protective Equipment (PPE): Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons.
- Spill Management: Neutralize with dilute HCl (1 M) and adsorb with vermiculite.
- Storage: Keep in amber glass under argon at −20°C to prevent oxidation. Reference SDS from analogs (e.g., 2,6-di(propan-2-yl)aniline) for toxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
